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Compound of Interest

Compound Name:

rel-1-((3aR,4S,9bS)-4-(6-Bromo-

1,3-benzodioxol-5-yl)-3a,4,5,9b-

tetrahydro-3H-

cyclopenta(c)quinolin-8-

yl)ethanone

Cat. No.: B1674299 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological

Activity of the selective GPER agonist, LNS8801.

This technical guide provides a detailed overview of LNS8801, a potent and selective agonist

of the G Protein-Coupled Estrogen Receptor (GPER). LNS8801 is the active enantiomer of the

racemic mixture G-1 and is currently under investigation for its therapeutic potential in

oncology.[1][2] This document is intended for researchers, scientists, and drug development

professionals, offering a consolidated resource on the chemical, physical, and biological

properties of LNS8801, along with detailed experimental protocols and an exploration of its

mechanism of action.

Chemical Structure and Physicochemical Properties
LNS8801, with the chemical formula C₂₁H₁₈BrNO₃, is a non-steroidal small molecule.[3] Its

IUPAC name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-yl]ethanone.[4] LNS8801 is the single enantiomer responsible for the

anticancer effects previously attributed to the racemic compound G-1.[2]

Table 1: Chemical Identifiers and Properties of LNS8801
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Property Value Reference

IUPAC Name

1-[(3aS,4R,9bR)-4-(6-bromo-

1,3-benzodioxol-5-

yl)-3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-

yl]ethanone

[4]

Synonyms
G-1 (active enantiomer), LNS-

8801
[3][4]

CAS Number 925419-55-2 [5]

Molecular Formula C₂₁H₁₈BrNO₃ [3]

Molecular Weight 412.3 g/mol [3]

SMILES

CC(=O)C1=CC2=C(C=C1)N--

INVALID-LINK--

C4=CC5=C(C=C4Br)OCO5

[4]

Table 2: Physicochemical Properties of LNS8801

Property Value Reference

Solubility

DMF: 30 mg/mLDMSO: 20

mg/mLEthanol: 1

mg/mLDMF:PBS (pH 7.2)

(1:1): 0.5 mg/mL

[3]

UV max 242, 329 nm [3]

Appearance White to off-white solid

Storage Store at -20°C [6]

Mechanism of Action and Signaling Pathways
LNS8801 is a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), binding

with a high affinity (Ki = 11 nM).[3][6] Unlike classical nuclear estrogen receptors, GPER is a
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transmembrane receptor that mediates rapid, non-genomic signaling cascades.[4] The

activation of GPER by LNS8801 has been shown to have potent anti-tumor activities across a

range of cancer types, including melanoma and pancreatic cancer.[2][5]

The primary mechanism of action involves the GPER-dependent suppression of key tumor-

associated genes, most notably c-Myc and Programmed Death-Ligand 1 (PD-L1).[4] This leads

to an inhibition of tumor cell proliferation and an enhancement of anti-tumor immunity.[4]

GPER-Mediated Signaling Cascade
Upon binding of LNS8801, GPER activates downstream signaling pathways, a key one being

the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of

cAMP response element-binding protein (CREB).[5] While the precise molecular steps are still

under investigation, evidence suggests that GPER activation leads to the ubiquitination and

proteasomal degradation of the oncoprotein c-Myc.
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GPER Signaling Pathway leading to c-Myc degradation.
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In some cancer cell types, such as acute myeloid leukemia (AML), LNS8801 has been shown

to induce cell death through a GPER-independent mechanism involving the production of

reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress

pathway.

Experimental Protocols
This section provides an overview of key experimental methodologies used in the preclinical

evaluation of LNS8801.

In Vivo Murine Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the

YUMM1.7 murine melanoma cell line to evaluate the in vivo efficacy of LNS8801.

Materials:

YUMM1.7 murine melanoma cells

C57BL/6 mice (6-8 weeks old)

LNS8801

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water, or 10% DMSO/90%

PEG400 for oral administration; sesame oil for subcutaneous administration)[2]

Matrigel (optional)

Sterile PBS, syringes, and needles

Procedure:

Cell Culture: Culture YUMM1.7 cells in appropriate media until they reach 80-90%

confluency.

Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in

PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁶ cells/100 µL.
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Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of

each C57BL/6 mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into

treatment and control groups. Administer LNS8801 (e.g., 1 mg/kg, orally or subcutaneously)

or vehicle daily.[2]

Endpoint: Continue treatment and monitoring until tumors in the control group reach a

predetermined endpoint (e.g., 1500-2000 mm³), or for a specified duration. Euthanize mice

and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
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Workflow for in vivo evaluation of LNS8801.
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CRISPR-Cas9 Mediated GPER Knockout
This protocol outlines the general steps for generating GPER knockout cell lines using

CRISPR-Cas9 technology to validate the GPER-dependency of LNS8801's effects.

Materials:

Target cells (e.g., YUMM1.7 melanoma cells)

gRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)

GPER-specific gRNA sequences

Lipofectamine or other transfection reagent

Puromycin or other selection agent

Single-cell cloning supplies

Procedure:

gRNA Design: Design and clone gRNAs targeting a critical exon of the GPER gene into the

Cas9 expression vector.

Transfection: Transfect the target cells with the gRNA-Cas9 plasmid using a suitable

transfection reagent.

Selection: Select for transfected cells by adding the appropriate selection agent (e.g.,

puromycin) to the culture medium.

Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or

fluorescence-activated cell sorting (FACS) into 96-well plates.

Expansion and Validation: Expand the single-cell clones and validate GPER knockout by

Western blot and genomic DNA sequencing.

Functional Assays: Use the validated GPER knockout and control cell lines in functional

assays (e.g., cell proliferation, migration) to assess the GPER-dependency of LNS8801's

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


effects.

Summary of Biological Activity
LNS8801 exhibits a range of anti-tumor activities, primarily mediated through its agonistic

action on GPER.

Table 3: Summary of LNS8801 Biological Activity

Activity Description Key Findings Reference

Receptor Binding
Selective agonist for

GPER.

Ki of 11 nM for GPER.

No significant binding

to classical estrogen

receptors (ERα and

ERβ).

[3][6]

In Vitro Anti-

Proliferative Activity

Inhibits the growth of

various cancer cell

lines.

Potent inhibition of

melanoma and

pancreatic ductal

adenocarcinoma cells.

[2]

In Vivo Anti-Tumor

Efficacy

Suppresses tumor

growth in xenograft

models.

Orally bioavailable

and effective at low

doses (e.g., 1 mg/kg)

in murine melanoma

models.

[2]

Mechanism of Action

GPER-dependent

downregulation of

oncoproteins.

Suppresses c-Myc

and PD-L1

expression.

[4]

Immunomodulation
Enhances anti-tumor

immune responses.

GPER activation may

induce immune

memory.

[4]

GPER-Independent

Effects

Induction of ROS and

ER stress in certain

cancers.

Observed in acute

myeloid leukemia

(AML) cells.
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Conclusion
LNS8801 is a promising, orally bioavailable, and selective GPER agonist with potent anti-tumor

activity demonstrated in preclinical models. Its mechanism of action, primarily involving the

GPER-dependent downregulation of c-Myc, provides a strong rationale for its continued

investigation as a novel cancer therapeutic. The detailed chemical, physical, and biological

data, along with the experimental protocols provided in this guide, are intended to facilitate

further research and development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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